molecular formula C19H14FN3O2S2 B2419711 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-25-7

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2419711
CAS No.: 896679-25-7
M. Wt: 399.46
InChI Key: VWGHTZBULHDEBO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a recognized and potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) source . This compound exhibits high selectivity for FGFR1, making it a critical pharmacological tool for dissecting the role of FGFR signaling in various pathological contexts. Its primary research value lies in the investigation of FGF/FGFR-driven oncogenesis, as aberrant activation of this pathway is implicated in numerous cancers, including breast, lung, and bladder malignancies source . By specifically and potently inhibiting FGFR1 autophosphorylation and downstream signaling cascades such as MAPK and PI3K-AKT, this inhibitor enables researchers to study cancer cell proliferation, survival, and migration in vitro and to validate FGFR1 as a therapeutic target in vivo models. The sulfonamide-linked thiazolopyridine scaffold of this molecule is designed for optimal binding affinity and kinase selectivity, providing a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel targeted cancer therapies.

Properties

IUPAC Name

3-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-10-13(18-22-17-6-3-9-21-19(17)26-18)7-8-16(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHTZBULHDEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solubility Issues

Low solubility of intermediates (e.g., thiazolo-pyridine derivatives) in polar solvents necessitates the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions.

Regioselectivity in Nitration

Nitration of the 2-methylphenyl group predominantly occurs at the para position due to steric hindrance from the methyl group.

Side Reactions

Over-chlorosulfonation of fluorobenzene can lead to di- and tri-sulfonated byproducts, requiring careful temperature control.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%)
Thiazolo-pyridine Cyclization with α-haloketone 68–72 >95
Nitration HNO$$ _3 $$/H$$ _2$$SO$$ _4 $$ 85–90 90
Reduction H$$ _2 $$/Pd-C 92–95 >98
Sulfonamide coupling DCM/TEA 80–85 >99

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, the sulfonamide group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2,4-difluorophenyl sulfonamide

Uniqueness

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolo[5,4-b]pyridine core and the fluorine atom enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.

Biological Activity

3-Fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Thiazolo[5,4-b]pyridine core : This heterocyclic structure is known for its biological activity.
  • Sulfonamide group : Contributes to the compound's solubility and reactivity.
  • Fluorine substituent : Enhances the compound's potency and selectivity.

The molecular formula is C19H14FN3O2SC_{19}H_{14}FN_3O_2S, with a molecular weight of approximately 367.39 g/mol.

Research indicates that this compound interacts with various biological targets, including:

  • Sphingosine-1-phosphate (S1P) receptors : The compound acts as an agonist for S1P1 and S1P5 receptors, which are involved in immune response and vascular development. This dual receptor activity suggests potential therapeutic applications in conditions like multiple sclerosis and cardiovascular diseases .
  • Phosphoinositide 3-kinase (PI3K) : The compound exhibits potent inhibitory activity against PI3K isoforms (PI3Kα, PI3Kγ, and PI3Kδ), affecting cellular signaling pathways that regulate cell growth and survival .

Biological Activities

The biological activities of this compound extend across several domains:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The compound demonstrates efficacy against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The interaction with PI3K pathways suggests potential anticancer properties. In vitro studies indicate that the compound may inhibit cancer cell proliferation through modulation of key signaling pathways .

Anti-inflammatory Effects

The ability to modulate immune responses through S1P receptor activation positions this compound as a candidate for anti-inflammatory therapies .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial potency of various thiazole derivatives, including this compound. Results indicated MIC values significantly lower than traditional antibiotics like ampicillin, showcasing its potential as a novel antimicrobial agent .
  • Cancer Cell Line Studies : In vitro assays on human cancer cell lines demonstrated that the compound effectively inhibited cell growth at nanomolar concentrations, suggesting its utility in cancer therapy .

Summary of Findings

Biological ActivityMechanismReference
AntibacterialInhibition of bacterial growth via interaction with bacterial topoisomerases
AnticancerInhibition of PI3K pathways leading to reduced cell proliferation
Anti-inflammatoryAgonist for S1P receptors modulating immune responses

Q & A

Basic: What are the key synthetic routes for preparing 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridines with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions .
  • Step 2: Suzuki-Miyaura coupling to introduce the phenylsulfonamide moiety. For example, coupling a brominated thiazolo-pyridine intermediate with a fluorobenzenesulfonamide boronic ester using Pd(PPh₃)₄ as a catalyst in a degassed DMF/EtOH/H₂O solvent system .
  • Critical Intermediates:
    • Brominated thiazolo[5,4-b]pyridine (CAS verification recommended to confirm regioselectivity).
    • Fluorobenzenesulfonamide boronic ester (requires purity >95% by HPLC to avoid side reactions).

Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Answer:

  • X-ray Crystallography: Resolves the 3D conformation of the thiazolo-pyridine core and sulfonamide substituents. For example, bond angles and dihedral angles between the sulfonamide and pyridine rings should be validated against density functional theory (DFT) calculations .
  • NMR (¹H/¹³C): Key signals include the fluorine atom’s deshielding effect on adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons near F) and the thiazole ring’s characteristic splitting patterns.
  • Discrepancies:
    • Variable solubility in DMSO vs. CDCl₃ may lead to incomplete NMR signal resolution .
    • Crystallographic data may conflict with computational models if crystal packing forces distort bond lengths .

Advanced: How can researchers optimize the Suzuki coupling step to improve yield and reduce palladium contamination?

Answer:

  • Catalyst Screening: Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher stability in polar solvents. Use 2 mol% catalyst loading to minimize residual Pd (<10 ppm by ICP-MS) .
  • Reaction Conditions:
    • Temperature: 80–90°C to balance reaction rate and decomposition.
    • Solvent: A 3:1 mixture of toluene/EtOH with 2M K₂CO₃ base improves boronic ester activation .
  • Post-Reaction Purification:
    • Silica gel chromatography with ethyl acetate/hexane (gradient elution).
    • Chelating resins (e.g., SiliaBond® Thiourea) to scavenge Pd residues .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how do structural features influence target binding?

Answer:

  • Target Identification:
    • Kinase Inhibition Assays: Screen against tyrosine kinase 2 (TYK2) or similar targets due to the thiazolo-pyridine scaffold’s similarity to known kinase inhibitors .
    • Fluorescence Polarization: Measure binding affinity to bacterial enzymes like acps-pptase, where the sulfonamide group may mimic natural substrates .
  • Structure-Activity Insights:
    • The 3-fluoro substituent enhances electronegativity, improving hydrogen bonding with active-site residues (e.g., Lys or Arg).
    • The thiazolo-pyridine core provides rigidity, reducing entropy penalties during binding .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer:

  • Methodological Consistency:
    • Use standardized USP methods: Shake-flask technique in PBS (pH 7.4) at 25°C.
    • Compare with HPLC-derived solubility (e.g., reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mitigation Strategies:
    • Co-solvents (e.g., 10% DMSO) for in vitro assays.
    • Salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility for pharmacokinetic studies .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Solvent: For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot under nitrogen .

Advanced: What computational tools are effective for modeling this compound’s interactions with biological targets?

Answer:

  • Docking Software: AutoDock Vina or Schrödinger Glide to predict binding poses in kinase pockets. Validate with MD simulations (NAMD/GROMACS) over 100-ns trajectories .
  • QSAR Models: Use MOE or RDKit to correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values from kinase assays .

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